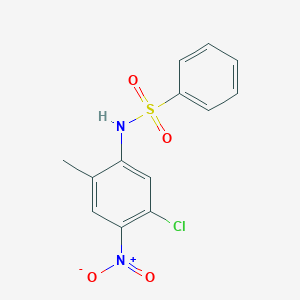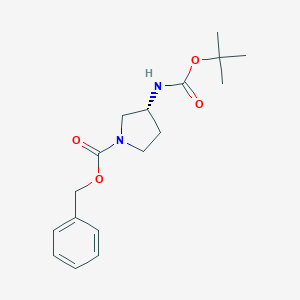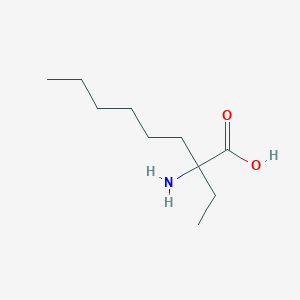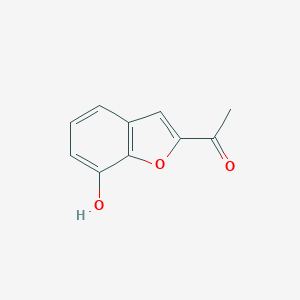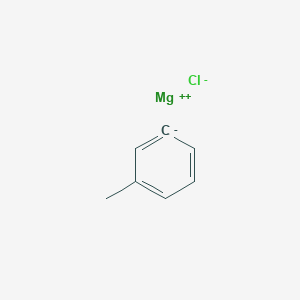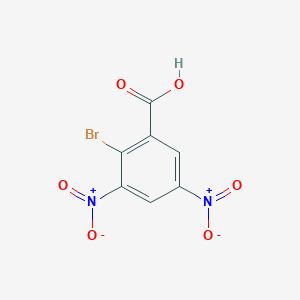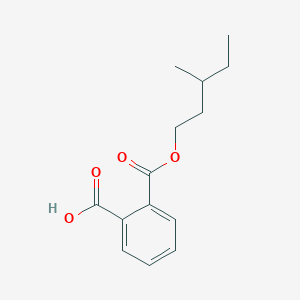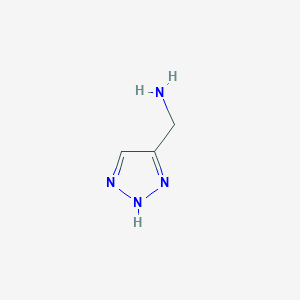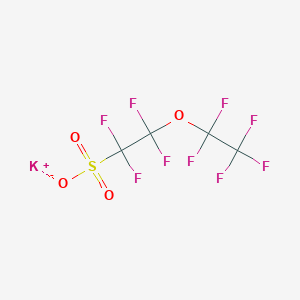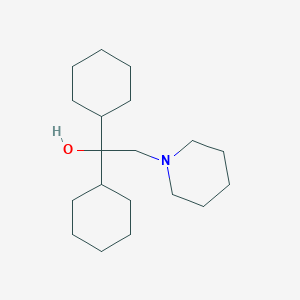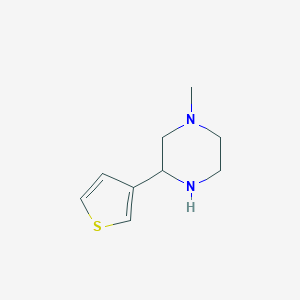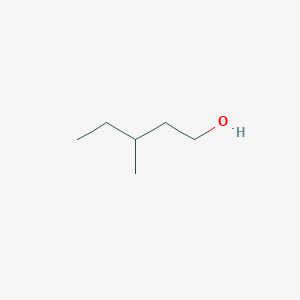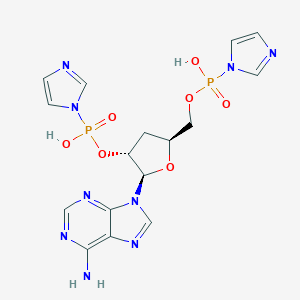
Impd(3')apim
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Impd(3')apim is a small molecule that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme Inosine 5'-monophosphate dehydrogenase (IMPDH), which is involved in the de novo synthesis of guanine nucleotides. In
Mécanisme D'action
The mechanism of action of Impd(3')apim involves the inhibition of Impd(3')apim, which leads to a decrease in the intracellular levels of guanine nucleotides. This, in turn, leads to a disruption of various biological processes that rely on the synthesis of guanine nucleotides. The exact mechanism of inhibition is still not fully understood, and further research is needed to elucidate the details.
Effets Biochimiques Et Physiologiques
Impd(3')apim has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent. It has also been shown to inhibit the growth of various viruses, including the hepatitis C virus and the human cytomegalovirus. In addition, Impd(3')apim has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Impd(3')apim has several advantages for lab experiments. It is a potent and specific inhibitor of Impd(3')apim, making it a valuable tool for studying the role of guanine nucleotides in various biological processes. It has also been shown to have low toxicity in various cell lines, making it a relatively safe compound to work with. However, Impd(3')apim has some limitations as well. It is not a commercially available compound, and its synthesis can be challenging and time-consuming. In addition, its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on Impd(3')apim. One direction is to further elucidate its mechanism of action and its effects on various biological processes. This could lead to the development of new therapeutic agents for various diseases. Another direction is to explore the potential of Impd(3')apim as a tool for studying the role of guanine nucleotides in various biological processes. This could lead to a better understanding of the fundamental mechanisms that underlie various biological processes. Finally, there is a need for the development of new and more efficient synthesis methods for Impd(3')apim, which could make it more accessible to researchers.
Méthodes De Synthèse
The synthesis of Impd(3')apim is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of the key intermediate, which is then subjected to a series of reactions to yield the final product. The synthesis method has been described in detail in several research articles, and it involves the use of various techniques such as chromatography, spectroscopy, and crystallography.
Applications De Recherche Scientifique
Impd(3')apim has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of Impd(3')apim, which is a key enzyme in the de novo synthesis of guanine nucleotides. This makes Impd(3')apim a valuable tool for studying the role of guanine nucleotides in various biological processes such as DNA replication, transcription, and translation.
Propriétés
Numéro CAS |
113888-20-3 |
|---|---|
Nom du produit |
Impd(3')apim |
Formule moléculaire |
C16H19N9O7P2 |
Poids moléculaire |
511.33 g/mol |
Nom IUPAC |
[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy(imidazol-1-yl)phosphoryl]oxymethyl]oxolan-3-yl]oxy-imidazol-1-ylphosphinic acid |
InChI |
InChI=1S/C16H19N9O7P2/c17-14-13-15(21-7-20-14)25(10-22-13)16-12(32-34(28,29)24-4-2-19-9-24)5-11(31-16)6-30-33(26,27)23-3-1-18-8-23/h1-4,7-12,16H,5-6H2,(H,26,27)(H,28,29)(H2,17,20,21)/t11-,12+,16+/m0/s1 |
Clé InChI |
PLHILTSIFNHEGX-HWWQOWPSSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |
SMILES |
C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |
SMILES canonique |
C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |
Synonymes |
3'-deoxyadenosine-2',5'-diphosphoimidazolide Impd(3')ApIm |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



